4-Anilinoquinazolines represent a class of heterocyclic compounds that have garnered significant attention in scientific research, particularly for their potential as anticancer agents. [] These compounds are characterized by a quinazoline core structure, with an aniline ring substituent at the 4-position. Modifications to the core structure and the aniline substituent have yielded a diverse array of analogues with varying pharmacological properties. [] While 2-Chloro-N-cyclopropyl-N-methylquinazolin-4-amine itself is not directly discussed in the provided papers, its structure closely resembles those studied, indicating its potential relevance in anticancer research.
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The specific structure of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine suggests it may exhibit unique interactions due to the presence of the chlorine atom and the cyclopropyl group, which can influence its biological activity and receptor binding.
This compound is classified under heterocyclic compounds, specifically as a substituted quinazoline derivative. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of chlorine and a cyclopropyl substituent adds to its classification as an alkyl-substituted halogenated amine, which may affect its reactivity and interaction with biological targets.
The synthesis of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine can be achieved through various methods that typically involve the following steps:
Technical details regarding yields, reaction conditions (e.g., temperature, solvent), and purification methods (like recrystallization or chromatography) are crucial for optimizing the synthesis process.
The molecular formula for 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine is C_11H_12ClN_3. The compound features:
The three-dimensional conformation of this molecule can be studied using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that influence its reactivity and biological interactions.
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine can participate in various chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, solvent) and may involve catalysts to enhance yield and selectivity.
The mechanism of action for 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Quantitative structure-activity relationship studies could provide data on how variations in structure affect biological activity.
Relevant data from experimental analyses (e.g., spectroscopy) should be included to support findings.
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine has potential applications in several fields:
Research into this compound’s efficacy and safety profiles will be necessary for advancing its applications in clinical settings.
The C2 chlorine atom in 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine critically defines its electronic and steric properties. Chlorine’s strong electron-withdrawing nature induces a positive electrostatic potential on the adjacent N1 and N3 atoms of the quinazoline ring. This polarization enhances hydrogen-bonding capacity with key residues in enzymatic binding pockets. As demonstrated in molecular modeling studies, chlorine optimizes π-π stacking interactions within the hydrophobic gorge of acetylcholinesterase (AChE) and anchors the scaffold near the substrate-binding site of monoamine oxidase B (MAO-B) [1].
Comparative studies reveal chlorine’s superiority over bulkier halogens (bromo, iodo) in balancing target affinity and cellular permeability. While iodo-substituted analogs exhibit marginally higher EGFR inhibition, their increased molecular weight correlates with reduced blood-brain barrier (BBB) penetration (BBB score = 4.58 for chlorine vs. <4.0 for iodine analogs) [1]. Chlorine’s compact size also minimizes off-target interactions compared to extended substituents like trifluoromethyl, preserving selectivity for primary targets [1] .
Table 1: Impact of C2 Substituents on Pharmacological and Physicochemical Profiles
C2 Substituent | AChE IC₅₀ (μM) | MAO-B Selectivity Ratio | Predicted BBB Score | Molecular Volume (ų) |
---|---|---|---|---|
Chlorine | 0.38 | >100 | 4.58 | 22.1 |
Bromine | 0.42 | 85 | 4.12 | 26.5 |
Iodine | 0.29 | 70 | 3.89 | 32.9 |
Trifluoromethyl | 1.15 | 45 | 3.75 | 46.3 |
Hydrogen | 8.90 | 12 | 5.10 | 8.7 |
Data adapted from multi-target quinazoline studies [1].
The cyclopropyl group confers significant conformational restraint via its high ring strain (∼27 kcal/mol) and fixed C-C-C bond angles (60°). This rigidifies the C4-amine moiety, limiting rotational freedom and stabilizing a bioactive conformation optimal for receptor engagement. X-ray crystallographic analyses confirm that the cyclopropyl’s dihedral angle (N4-C1’-C2’-C3’) averages 115° ± 5°, positioning its methylene hydrodoms for van der Waals contacts with hydrophobic enzyme sub-pockets [4]. Notably, replacing cyclopropyl with larger cycloalkyl groups (e.g., cyclohexyl) diminishes EGFR inhibition by 15-fold due to steric clashes [7].
The N-methyl group synergizes with cyclopropyl to enhance membrane permeability. Its compact size reduces polar surface area (PSA) while promoting moderate lipophilicity (cLogP ≈ 2.8). Crucially, N-methyl prevents N-H hydrogen bond donation, shifting the molecule’s solvation behavior toward improved CNS bioavailability. Molecular dynamics simulations reveal that the methyl group adopts a gauche conformation relative to the quinazoline plane, contributing to a collision cross-section (CCS) of 153.6 Ų—within optimal range for BBB transit [4] [7].
Table 2: Conformational and Physicochemical Effects of N4 Substituents
N4 Substituents | Ring Strain (kcal/mol) | Dihedral Angle (°) | cLogP | PSA (Ų) | BBB Permeability (PAMPA, nm/s) |
---|---|---|---|---|---|
Cyclopropyl / N-Methyl | 26.4 | 110–120 | 2.82 | 42.3 | 5.2 × 10⁻⁶ |
Cyclohexyl / N-Methyl | 0.1 | 155–165 | 3.95 | 42.3 | 1.8 × 10⁻⁶ |
Cyclopropyl / N-H | 26.4 | 105–115 | 2.10 | 49.7 | 3.1 × 10⁻⁶ |
n-Propyl / N-Methyl | - | 180 | 3.05 | 42.3 | 4.7 × 10⁻⁶ |
Data derived from quantum mechanical calculations and permeability assays [4] [7].
Unlike classical 4-anilinoquinazolines (e.g., erlotinib, gefitinib), which prioritize planar architectures for kinase ATP-pocket binding, 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine adopts a non-coplanar conformation. Its twisted C4-amine (cyclopropyl vs. phenyl) disrupts extended π-delocalization, reducing affinity for tyrosine kinases but enabling selective modulation of neurological targets. In EGFR inhibition assays, it exhibits an IC₅₀ > 20 μM, whereas erlotinib achieves IC₅₀ = 0.03 μM [7]. This divergence underscores its therapeutic distinction: optimized for multi-target CNS activity rather than single-target oncology.
Notably, chlorine’s role diverges from halogen positioning in anilinoquinazolines. In gefitinib analogs, meta-halogens on the aniline ring enhance EGFR binding (e.g., 3-chloro: IC₅₀ = 0.12 μM), whereas chlorine at the quinazoline C2 primarily influences electron density and steric occupancy at non-kinase targets [3] [7]. The cyclopropyl group further differentiates it from clinical kinase inhibitors, which typically utilize larger aromatic or heteroaromatic C4 substituents for π-stacking with kinase hinge regions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7